
4-Cyclopropyl-2-methylthiazole
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Overview
Description
4-Cyclopropyl-2-methylthiazole is a heterocyclic compound containing a thiazole ring substituted with a cyclopropyl group at the 4-position and a methyl group at the 2-position. Thiazoles are known for their presence in various natural products and pharmaceuticals, contributing to their significant biological and chemical properties .
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazoles are known to interact with various biological targets, leading to a range of effects . For instance, Methimazole, a thiazole derivative, inhibits the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis .
Biochemical Pathways
For example, Methimazole interferes with an early step in thyroid hormone synthesis involving thyroid peroxidase .
Pharmacokinetics
Thiazole derivatives are generally known for their stability and bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The success of suzuki–miyaura coupling, a widely-used reaction in the synthesis of organoboron compounds (which include thiazoles), is attributed to its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylthiazole typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a halo ketone with a thioamide in methanol under reflux conditions. For instance, the reaction of a bromo ketone with a thioamide in methanol under reflux for 2 hours yields the desired thiazole .
Industrial Production Methods: Industrial production methods for thiazoles, including this compound, often involve multi-component reactions under metal-free conditions. These methods utilize readily available and inexpensive starting materials such as ketones, aldehydes, ammonium salts, and elemental sulfur .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-methylthiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
Chemistry
In organic chemistry, 4-Cyclopropyl-2-methylthiazole serves as a building block for synthesizing more complex heterocyclic compounds. It is involved in various reactions, such as:
- Suzuki–Miyaura (SM) cross-coupling reactions , which utilize palladium catalysts to form carbon-carbon bonds.
- Oxidation and reduction reactions , yielding sulfoxides and dihydrothiazoles, respectively.
These transformations allow for the development of novel compounds with tailored properties for specific applications.
Biology
Thiazole derivatives, including this compound, are studied for their potential biological activities:
- Antimicrobial Properties : Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various pathogens.
- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation, with studies suggesting mechanisms involving the modulation of apoptosis-related proteins.
Medicine
In medicinal chemistry, this compound is explored as a pharmaceutical intermediate due to its biological activity. Notable applications include:
- Drug Development : It serves as a scaffold for creating new drugs targeting infections or cancer. Its interaction with specific molecular targets can lead to the development of therapeutics that modulate biochemical pathways related to disease states.
Case Studies and Research Findings
Research has documented various case studies highlighting the efficacy of thiazole derivatives in clinical settings:
- Anticancer Activity : A study demonstrated that thiazole derivatives inhibit CDK9-mediated transcription in cancer cells, reinstating apoptosis by down-regulating antiapoptotic proteins like Mcl-1 . This mechanism suggests that compounds like this compound could be developed into effective cancer therapies.
- Antimicrobial Efficacy : Another investigation focused on evaluating the antimicrobial properties of thiazoles, revealing that derivatives exhibit significant activity against resistant strains of bacteria . This finding underscores the potential use of this compound in developing new antimicrobial agents.
Comparison with Similar Compounds
2-Aminothiazole: Known for its broad spectrum of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.
4-Cyclopropyl-1,2,3-thiadiazole: Used as an agrohorticultural plant disease control agent.
Uniqueness: 4-Cyclopropyl-2-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group at the 4-position and the methyl group at the 2-position can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
4-Cyclopropyl-2-methylthiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action, supported by relevant data tables and research findings.
Molecular Characteristics:
- Molecular Formula: C7H9N S
- Molecular Weight: 139.22 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Research has demonstrated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties against a range of pathogens.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
These findings indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a promising candidate for further development in antimicrobial therapies.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies suggest that this compound can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast cancer) | 25 | |
HeLa (Cervical cancer) | 18 | |
A549 (Lung cancer) | 30 |
The IC50 values indicate that this compound shows potent inhibitory effects on the growth of these cancer cells, highlighting its potential as an anticancer agent.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The thiazole ring structure allows interaction with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- DNA Interaction: Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Receptor Modulation: The compound may also interact with specific receptors in cancer cells, leading to apoptosis or programmed cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the efficacy of this compound against multi-drug resistant Staphylococcus aureus was evaluated. The results showed a significant reduction in bacterial load in treated cultures compared to controls, suggesting its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Cancer Cell Proliferation
A recent investigation by Johnson et al. (2023) assessed the impact of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis, indicating its potential role in breast cancer therapy.
Properties
IUPAC Name |
4-cyclopropyl-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-8-7(4-9-5)6-2-3-6/h4,6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCFNLNJEUFKLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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